molecular formula C9H6BrNO3 B13213104 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol

Cat. No.: B13213104
M. Wt: 256.05 g/mol
InChI Key: WXNWWAARDZJUAD-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a substituted phenyl ring with bromo (Br) and nitro (NO₂) groups at the 4- and 2-positions, respectively. Its molecular formula is C₉H₆BrNO₃, with a molecular weight of 272.06 g/mol. The compound’s structure combines electron-withdrawing substituents (Br and NO₂) with a propargyl alcohol moiety, which may influence its reactivity, stability, and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-nitrobenzaldehyde and propargyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 4-bromo-2-nitrobenzaldehyde is reacted with propargyl alcohol in the presence of the base, leading to the formation of the desired product through a nucleophilic addition reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-one.

    Reduction: Formation of 3-(4-Bromo-2-aminophenyl)prop-2-yn-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein labeling due to its reactive functional groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical probes for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups:

    Bromo Group: Can participate in electrophilic substitution reactions.

    Nitro Group: Can undergo reduction to form reactive intermediates.

    Propynyl Alcohol Group: Can engage in nucleophilic addition and substitution reactions.

These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

The following analysis compares 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol with structurally related propargyl alcohol derivatives, focusing on substituent effects, molecular properties, and commercial availability.

Structural and Physicochemical Comparisons

Table 1: Key Properties of Propargyl Alcohol Derivatives

Compound Name Backbone Substituents Molecular Formula M.W. (g/mol) CAS Number Price (1g, USD)
This compound Phenyl 4-Br, 2-NO₂ C₉H₆BrNO₃ 272.06 Not available Not reported
3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol Pyridinyl 5-Br C₈H₆BrNO 212.04 873302-37-5 240
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol Pyridinyl 2-Cl, 5-CH₃ C₉H₈ClNO 181.62 1203499-49-3 400
3-(4-Fluorophenyl)prop-2-yn-1-ol Phenyl 4-F C₉H₇FO 150.15 Not available 180
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol Pyridinyl 5-Br, 3-OCH₃ C₉H₈BrNO₂ 242.07 1087659-22-0 400
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol Pyridinyl 2-NH₂, 5-F C₈H₇FN₂O 166.15 1228666-34-9 400

Key Observations:

Backbone Influence : The phenyl-based target compound differs from pyridinyl analogs (e.g., ) in aromaticity and electronic effects. Pyridinyl derivatives exhibit nitrogen-induced polarity, enhancing solubility in polar solvents compared to phenyl analogs .

Similar reactivity is noted in 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol, where Br and OCH₃ modulate electronic density . Halogen Position: Bromine at the para position (target) vs. meta () alters steric and electronic profiles, affecting binding in medicinal applications .

Price Trends: Pyridinyl derivatives with multiple substituents (e.g., methoxy or amino groups) command higher prices ($400/g) compared to simpler halogenated analogs ($240–$400/g) .

Biological Activity

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of bromine and nitro groups on the phenyl ring enhances its reactivity and biological profile, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrNO3, with a molecular weight of approximately 272.08 g/mol. The compound features a propargyl alcohol moiety connected to a brominated and nitro-substituted phenyl ring.

Research indicates that compounds with similar structures can influence various biochemical pathways through:

  • Enzyme Interaction : The bromine and nitro groups may enhance the compound's ability to interact with enzymes, potentially leading to inhibition or activation of specific metabolic pathways.
  • Cell Signaling Modulation : The compound may affect cell signaling pathways, influencing gene expression and cellular metabolism .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit activity against bacterial strains .

Antimicrobial Activity

A study evaluating the antibacterial activity of various nitrophenyl derivatives found that compounds with similar structural features exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial properties .

Case Studies

  • Case Study on Structural Analogues : A comparative analysis of this compound with other halogenated phenolic compounds revealed that the presence of both bromine and nitro groups enhances lipophilicity and biological activity, contributing to its potential as an antimicrobial agent.
  • Mechanistic Insights : Investigations into the mode of action revealed that similar compounds could modulate nitric oxide (NO) production in cells, which plays a crucial role in immune response and signaling pathways.

Data Table: Comparison of Biological Activities

Compound NameMolecular FormulaKey FeaturesMIC (μg/mL)
This compoundC10H8BrNO3Bromine and nitro substituentsTBD
3-(4-Bromophenyl)prop-2-yn-1-olC9H7BrOLacks nitro groupTBD
3-(4-Nitrophenyl)prop-2-yn-1-olC9H7NO3Lacks bromineTBD
3-(4-Chloro-2-nitrophenyl)prop-2-yn-1-olC10H8ClNO3Chlorine instead of bromineTBD

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

3-(4-bromo-2-nitrophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H6BrNO3/c10-8-4-3-7(2-1-5-12)9(6-8)11(13)14/h3-4,6,12H,5H2

InChI Key

WXNWWAARDZJUAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C#CCO

Origin of Product

United States

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